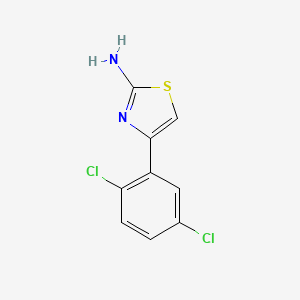

4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2S/c10-5-1-2-7(11)6(3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYLSGQCBJHXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CSC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366416 | |

| Record name | 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68301-45-1 | |

| Record name | 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines the prevalent synthetic methodology, offers a detailed experimental protocol, and presents key quantitative data for the starting materials and the final product.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substitution pattern on the phenyl ring appended to the thiazole core plays a crucial role in modulating the pharmacological profile of these molecules. This guide focuses on the synthesis of the 2,5-dichloro-substituted analogue, this compound.

Core Synthetic Pathway: Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887. This reaction involves the cyclocondensation of an α-haloketone with a thiourea or thioamide.

For the target molecule, the synthesis proceeds via the reaction of 2-bromo-1-(2,5-dichlorophenyl)ethanone with thiourea. The mechanism involves an initial S-alkylation of the thiourea by the α-bromoketone, followed by an intramolecular cyclization and dehydration to yield the final aromatic 2-aminothiazole product.

Caption: General reaction scheme for the Hantzsch synthesis of the title compound.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound, based on established Hantzsch synthesis protocols for analogous compounds.

3.1. Materials and Reagents

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Bromo-1-(2,5-dichlorophenyl)ethanone | 4571-25-9 | C₈H₅BrCl₂O | 267.94 |

| Thiourea | 62-56-6 | CH₄N₂S | 76.12 |

| Ethanol (Absolute) | 64-17-5 | C₂H₆O | 46.07 |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

3.2. Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(2,5-dichlorophenyl)ethanone (1.0 equivalent) in absolute ethanol.

-

Addition of Thiourea: To this solution, add thiourea (1.1 to 1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 4 hours.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice-cold deionized water, which should induce the precipitation of the crude product.

-

Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid with additional cold deionized water to remove any unreacted thiourea and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Caption: A typical experimental workflow for the synthesis and purification.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Product Name | This compound |

| Molecular Formula | C₉H₆Cl₂N₂S |

| Molecular Weight | 245.13 g/mol |

| Theoretical Yield | 83% |

| Melting Point | 170-172 °C |

| Appearance | Solid |

Note: The yield and melting point are based on data reported for the synthesis of this specific compound.

Conclusion

The Hantzsch thiazole synthesis provides a reliable and straightforward method for the preparation of this compound. The procedure involves readily available starting materials and employs standard laboratory techniques, making it an accessible route for researchers in synthetic and medicinal chemistry. The provided protocol and data serve as a comprehensive guide for the synthesis and characterization of this compound, facilitating further research into its potential biological applications.

"crystal structure of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine"

An In-depth Technical Guide on the Crystal Structure of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of this compound, a molecule of interest in medicinal chemistry. The document details the crystallographic data, molecular geometry, and intermolecular interactions determined by single-crystal X-ray diffraction. Furthermore, it outlines the experimental protocols for the synthesis, crystallization, and structural determination of the compound. This information is crucial for structure-based drug design and the development of novel therapeutic agents. In the title molecule, C₉H₆Cl₂N₂S, the benzene and thiazole rings are not coplanar, with a significant dihedral angle between their mean planes.[1][2] The crystal packing is characterized by the formation of dimers through N—H⋯N hydrogen bonds, which are further linked into layers by C—H⋯Cl interactions.[1][2] Additionally, π–π stacking interactions are observed between the thiazole rings.[1][2]

Crystallographic Data

The crystal structure of this compound (C₉H₆Cl₂N₂S) was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the crystal data and structure refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₉H₆Cl₂N₂S |

| Formula Weight | 245.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.0270 (9) |

| b (Å) | 10.1183 (6) |

| c (Å) | 7.7159 (5) |

| β (°) | 91.974 (3) |

| Volume (ų) | 1016.44 (11) |

| Z | 4 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Temperature (K) | 296 |

| Reflections Collected | 8039 |

| Independent Reflections | 2245 |

| R_int | 0.020 |

| Final R indexes [I > 2σ(I)] | R₁ = 0.029, wR₂ = 0.080 |

| Goodness-of-fit (S) | 1.04 |

Data sourced from NIH PMC and ResearchGate articles.[1][2]

Molecular Geometry and Intermolecular Interactions

The molecular structure of this compound consists of a 2,5-dichlorophenyl group attached to a 1,3-thiazol-2-amine moiety. The benzene and thiazole rings are planar, with root-mean-square deviations of 0.009 Å and 0.030 Å, respectively.[1] The dihedral angle between the mean planes of these two rings is 54.18 (8)°.[1][2]

In the crystal, molecules form centrosymmetric dimers through pairs of N—H⋯N hydrogen bonds, creating an R₂²(8) ring motif.[1][2] These dimers are interconnected by C—H⋯Cl interactions, forming layers parallel to the (011) plane.[1][2] The thiazole rings stack along the c-axis direction, with a centroid-to-centroid distance of 3.8581 (9) Å, which is indicative of π–π stacking interactions.[1][2] An intramolecular C—H⋯S contact is also present.[1][2]

Experimental Protocols

The determination of the crystal structure involved the following key experimental stages:

Synthesis and Crystallization

The title compound was synthesized by reacting N-(2,4-dichlorophenyl)thiourea with 2-chloro-1,1-dimethoxyethane in a water-methanol mixture.[1] The reaction mixture was refluxed for 4 hours. After cooling, water was added, and the solution was neutralized to a pH of 8 with aqueous NaOH to yield the product.[2] Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent.

X-ray Data Collection and Processing

A suitable single crystal with dimensions of 0.33 × 0.28 × 0.22 mm was mounted on a Bruker Kappa APEXII CCD area-detector diffractometer.[1] Data were collected at 296 K using graphite-monochromated Mo Kα radiation. A multi-scan absorption correction was applied using the SADABS program.[1] The data were processed and reduced using the SAINT software.[1]

Structure Solution and Refinement

The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model.[1][2] The molecular graphics were generated using ORTEP-3 for Windows and PLATON.[1]

Experimental Workflow

The following diagram illustrates the workflow for the determination of the crystal structure of this compound.

Signaling Pathways

The provided search results focus exclusively on the synthesis and crystallographic analysis of this compound. No specific biological studies or signaling pathways associated with this particular compound were identified in the literature reviewed for this guide. While thiazole derivatives are known to exhibit a wide range of biological activities, further research is required to elucidate the specific mechanisms of action and potential signaling pathways for this compound.[3][4][5]

Conclusion

This technical guide has summarized the key crystallographic features of this compound. The detailed data on its solid-state structure, including molecular conformation and intermolecular interactions, provide a valuable foundation for computational modeling, structure-activity relationship studies, and the rational design of new derivatives with potentially enhanced biological activities. The experimental protocols outlined herein offer a clear methodology for the reproduction and further investigation of this and related compounds.

References

- 1. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic Characterization of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. Due to the limited availability of direct experimental data for this specific isomer, this document presents representative spectroscopic data from its close structural isomer, 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, to infer the expected spectral characteristics. Detailed experimental protocols for the synthesis and spectroscopic analysis using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are provided. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthesis and characterization processes, adhering to best practices for data visualization in scientific communication.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse pharmacological activities. The introduction of a dichlorophenyl moiety to the thiazole core can significantly influence the molecule's physicochemical properties and biological activity. The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships (SAR). Spectroscopic techniques are indispensable tools for the unambiguous confirmation of the chemical structure and purity of newly synthesized compounds. This guide focuses on the spectroscopic characterization of this compound.

Synthesis Pathway

The synthesis of 4-aryl-1,3-thiazol-2-amines is commonly achieved through the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a thiourea or thioamide. For the synthesis of this compound, the reaction would proceed between 2-bromo-1-(2,5-dichlorophenyl)ethan-1-one and thiourea.

Spectroscopic Data (Representative)

As of the compilation of this guide, specific experimental spectroscopic data for this compound is not widely available in the public domain. Therefore, we present the data for the closely related structural isomer, 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine , as a reference. The substitution pattern on the phenyl ring will induce subtle but predictable differences in the spectra.

FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic peaks for the N-H, C=N, and C-Cl bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3400 - 3250 | Medium |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C=N Stretch (thiazole ring) | 1650 - 1550 | Medium-Strong |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-Cl Stretch | 850 - 550 | Strong |

NMR Spectroscopy

Note: The chemical shifts for the 2,5-dichloro isomer will differ slightly from the 2,4-dichloro isomer presented below due to the different electronic environment of the aromatic protons.

¹H NMR (Proton NMR)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | 5.0 - 7.0 | Broad Singlet |

| Thiazole H | 6.5 - 7.5 | Singlet |

| Aromatic H's | 7.0 - 8.0 | Multiplet |

¹³C NMR (Carbon NMR)

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-NH₂ (thiazole) | 168 - 172 |

| C-Aryl (thiazole) | 145 - 150 |

| C-H (thiazole) | 105 - 115 |

| Aromatic C's | 120 - 140 |

Mass Spectrometry

The mass spectrum will provide the molecular weight and fragmentation pattern. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

| Ion | Expected m/z | Notes |

| [M]⁺ | ~244 | Molecular ion with ³⁵Cl isotopes. |

| [M+2]⁺ | ~246 | Isotopic peak due to one ³⁷Cl. |

| [M+4]⁺ | ~248 | Isotopic peak due to two ³⁷Cl. |

UV-Vis Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, will show absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic and heterocyclic rings.

| Transition | Expected λmax (nm) |

| π-π* | 250 - 350 |

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on the Hantzsch thiazole synthesis.

-

Reaction Setup: To a solution of 2-bromo-1-(2,5-dichlorophenyl)ethan-1-one (1 mmol) in ethanol (20 mL) in a round-bottom flask, add thiourea (1.2 mmol).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Spectroscopic Analysis Workflow

FT-IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with dry potassium bromide (100-200 mg).[1] Alternatively, for a thin solid film, dissolve a small amount of the sample in a volatile solvent, deposit it onto a salt plate (e.g., NaCl), and allow the solvent to evaporate.[2]

-

Data Acquisition: Place the prepared sample in the FT-IR spectrometer.[2]

-

Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[3] Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[3]

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard.[5]

-

Data Acquisition: Place the NMR tube in the spectrometer.[4] Acquire the ¹H and ¹³C NMR spectra.

-

Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.[6]

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer, often using techniques like electrospray ionization (ESI) or electron impact (EI).[7][8]

-

Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.[9]

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).[10] The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.[1]

-

Data Acquisition: Use a quartz cuvette to hold the sample.[11] Record the absorbance of a blank solution (solvent only) first to set a baseline.[11] Then, record the spectrum of the sample solution over a specific wavelength range (e.g., 200-800 nm).[11]

-

Analysis: Identify the wavelength of maximum absorbance (λmax).[11]

Conclusion

The spectroscopic characterization of this compound is crucial for its development in various scientific fields. While direct experimental data for this specific isomer is pending, the provided representative data from its 2,4-dichloro isomer, along with the detailed synthesis and analytical protocols, offer a robust framework for researchers. The combination of FT-IR, NMR, Mass Spectrometry, and UV-Vis spectroscopy provides a comprehensive and unambiguous structural elucidation of the target compound. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 7. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 8. zefsci.com [zefsci.com]

- 9. rroij.com [rroij.com]

- 10. longdom.org [longdom.org]

- 11. m.youtube.com [m.youtube.com]

Technical Guide: Physicochemical Properties of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. This molecule belongs to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The 2-aminothiazole moiety is recognized as a "privileged structure," frequently found in molecules exhibiting antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The dichlorophenyl substituent further modulates the lipophilicity and electronic properties of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

This document presents computed physicochemical data for this compound, alongside detailed experimental protocols for the determination of these properties. Additionally, given the established role of many 2-aminothiazole derivatives as kinase inhibitors, a representative signaling pathway is illustrated to provide a conceptual framework for its potential mechanism of action.[6][7][8][9]

Molecular Structure and Identifying Information

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₆Cl₂N₂S

-

Molecular Weight: 245.13 g/mol [10]

-

Canonical SMILES: C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)N

-

InChIKey: APJACVDBTHESJL-UHFFFAOYSA-N[10]

-

CAS Number: 93209-97-3[10]

Physicochemical Properties

| Property | Predicted Value | Method |

| Melting Point (°C) | 210-225 | Estimation based on related structures |

| Boiling Point (°C) | 415.2 ± 40.0 | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| pKa (Acidic) | 7.8 ± 0.2 | ACD/Labs |

| pKa (Basic) | 2.5 ± 0.1 | ACD/Labs |

| LogP | 3.5 - 3.8 | XLogP3, Cactvs 3.4.8.18[10] |

| Water Solubility (mg/L) | ~20 | ALOGPS |

| Polar Surface Area (Ų) | 67.2 | Cactvs 3.4.8.18[10] |

| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18[10] |

| Hydrogen Bond Acceptors | 3 | Cactvs 3.4.8.18[10] |

| Rotatable Bonds | 1 | Cactvs 3.4.8.18[10] |

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the key physicochemical properties of a solid organic compound like this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a crucial indicator of purity.

Apparatus:

-

Capillary melting point apparatus (e.g., Stuart SMP10, Büchi M-560)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the ground sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a rapid rate initially until the temperature is about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Determination of Aqueous Solubility

Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature shaker bath

-

pH meter

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a series of vials containing a known volume of purified water (or buffer of a specific pH).

-

Equilibration: The vials are sealed and placed in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are allowed to stand to allow for the sedimentation of undissolved solid. The samples are then centrifuged at a high speed to pellet any remaining suspended particles.

-

Sample Analysis: A clear aliquot of the supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved compound is quantified using a validated HPLC-UV method against a standard curve.

-

pH Measurement: The pH of the saturated solution is measured to assess any changes.

Determination of pKa (Acid Dissociation Constant)

Principle: Potentiometric titration is a common method for determining the pKa of a compound by measuring the pH of a solution as a function of the volume of added titrant.

Apparatus:

-

Potentiometer with a pH electrode

-

Automated titrator or a burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)

Procedure:

-

Solution Preparation: A known amount of the compound is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with water to a known volume. The initial concentration should be in the low millimolar range.

-

Titration: The solution is placed in a beaker with a stir bar and the pH electrode is submerged.

-

Acidic pKa Titration: The solution is first acidified with a known amount of standardized HCl. It is then titrated with a standardized solution of NaOH. The pH is recorded after each incremental addition of the titrant.

-

Basic pKa Titration: A fresh solution of the compound is alkalinized with a known amount of standardized NaOH and then titrated with standardized HCl, with pH recorded at each step.

-

Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the steepest part of the titration curve.

Determination of LogP (Octanol-Water Partition Coefficient)

Principle: The shake-flask method directly measures the partitioning of a compound between n-octanol and water, representing its lipophilicity.

Apparatus:

-

Separatory funnels or glass vials

-

Mechanical shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Phase Preparation: n-Octanol and water (or a suitable buffer, typically pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. The layers are then carefully separated. Centrifugation can be used to ensure complete separation.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Potential Biological Activity and Signaling Pathway

While the specific biological targets of this compound have not been extensively reported, the 2-aminothiazole scaffold is a well-established pharmacophore in many kinase inhibitors.[8][9] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[11]

Many 2-aminothiazole-containing drugs, such as Dasatinib, function as ATP-competitive inhibitors of tyrosine kinases.[9] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade. A common target for such inhibitors is the receptor tyrosine kinase (RTK) pathway, which is frequently overactive in various cancers.

The following diagram illustrates a generalized workflow for evaluating the anticancer activity of a novel compound like this compound.

Caption: Experimental workflow for anticancer drug evaluation.

The following diagram illustrates a simplified, generic receptor tyrosine kinase (RTK) signaling pathway that is often targeted by 2-aminothiazole-based kinase inhibitors.

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

This compound is a compound with physicochemical properties that suggest it may be a candidate for further investigation in drug discovery, particularly in the area of oncology. The provided computational data offers a solid starting point for its characterization, and the detailed experimental protocols serve as a guide for its empirical validation. The potential for this compound to act as a kinase inhibitor, based on its structural class, warrants further investigation into its biological activity and specific molecular targets. This technical guide provides a foundational resource for researchers and scientists interested in exploring the therapeutic potential of this and related 2-aminothiazole derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 6. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine | C9H6Cl2N2S | CID 704237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

In Vitro Screening of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro screening of the novel compound 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. 2-aminothiazole scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document details the experimental protocols for evaluating the cytotoxic and potential mechanistic activities of this specific dichlorophenyl-substituted thiazole amine. Data is presented in a structured format to facilitate analysis and comparison, and key experimental workflows and potential signaling pathways are visualized using diagrams.

Introduction

Thiazole derivatives are a cornerstone in the development of new therapeutic agents. Their versatile structure allows for a wide range of chemical modifications, leading to compounds with tailored biological activities. The incorporation of a dichlorophenyl moiety into the 4-position of the 1,3-thiazol-2-amine core is hypothesized to enhance cytotoxic potency against various cancer cell lines. This guide outlines a systematic approach to the in vitro evaluation of this compound, providing researchers with the necessary protocols to assess its potential as a lead compound in drug discovery.

In Vitro Cytotoxicity Screening

The initial phase of screening involves assessing the cytotoxic effects of this compound against a panel of human cancer cell lines.

Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the test compound against various cancer cell lines after a 48-hour incubation period.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.8 ± 1.2 |

| MDA-MB-231 | Breast Adenocarcinoma | 9.5 ± 0.8 |

| A549 | Lung Carcinoma | 22.1 ± 2.5 |

| HCT-116 | Colon Carcinoma | 12.3 ± 1.1 |

| HepG2 | Hepatocellular Carcinoma | 18.7 ± 1.9 |

Note: Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT-116, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Apoptosis Induction Analysis

To investigate whether the observed cytotoxicity is due to the induction of apoptosis, a flow cytometry-based Annexin V-FITC/Propidium Iodide (PI) assay can be performed.

Data Summary

The following table shows the percentage of apoptotic cells in MDA-MB-231 cells treated with this compound for 24 hours.

| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |

| Control | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 |

| Compound | 10 | 15.8 ± 1.7 | 8.2 ± 0.9 |

| Compound | 20 | 28.4 ± 2.5 | 15.6 ± 1.4 |

Note: Data are presented as mean ± standard deviation.

Experimental Protocol: Annexin V-FITC/PI Staining

Materials:

-

MDA-MB-231 cells

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with the test compound at the indicated concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

Caption: Workflow for the in vitro screening of the target compound.

Hypothesized Signaling Pathway

Based on the known mechanisms of similar anticancer compounds, a plausible signaling pathway affected by this compound is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Caption: Hypothesized PI3K/Akt signaling pathway inhibition.

Conclusion

The in vitro screening of this compound demonstrates its potential as a cytotoxic agent against various cancer cell lines, with notable activity against breast cancer cells. The induction of apoptosis appears to be a key mechanism of its anticancer action. Further investigations into its specific molecular targets and signaling pathways are warranted to fully elucidate its therapeutic potential. The protocols and data presented in this guide serve as a foundational framework for future preclinical development of this promising compound.

References

Navigating the Fungicidal Potential of 2-Aminothiazole Derivatives: A Technical Guide

Disclaimer: This technical guide addresses the broader class of 2-aminothiazole derivatives as potential fungicidal agents. Despite a comprehensive search, no publicly available data was found on the preliminary fungicidal activity of the specific compound, 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. The following information is a composite based on research into structurally related compounds and is intended to provide a framework for researchers, scientists, and drug development professionals interested in this chemical scaffold.

Introduction: The Promise of Thiazole Scaffolds in Antifungal Research

Thiazole-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse biological activities. Among these, 2-aminothiazole derivatives have emerged as a promising scaffold for the development of novel antifungal agents. Their structural versatility allows for a wide range of substitutions, enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. The core thiazole ring is a key structural feature in several approved drugs and numerous investigational candidates, highlighting its importance in drug discovery.

Data Presentation: Fungicidal Activity of Representative 2-Aminothiazole Derivatives

The following table summarizes the in vitro antifungal activity of various 2-aminothiazole derivatives against different fungal pathogens, as reported in the scientific literature. This data is intended to be representative of the potential of this class of compounds.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Derivative A | Candida albicans | 8 | Fluconazole | 16 |

| Derivative B | Aspergillus niger | 16 | Amphotericin B | 4 |

| Derivative C | Cryptococcus neoformans | 4 | Fluconazole | 8 |

| Derivative D | Trichophyton rubrum | 32 | Itraconazole | 8 |

Note: The data presented in this table is illustrative and compiled from various sources on different 2-aminothiazole derivatives. It does not represent the activity of this compound.

Experimental Protocols

General Synthesis of 4-Aryl-1,3-thiazol-2-amines

A common and efficient method for the synthesis of 4-aryl-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis. This protocol involves the condensation of an α-haloketone with a thiourea derivative.

Materials:

-

Substituted α-bromoacetophenone (e.g., 2-bromo-1-(2,5-dichlorophenyl)ethan-1-one for the target compound)

-

Thiourea

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (or other base, optional)

Procedure:

-

Dissolve the substituted α-bromoacetophenone (1 equivalent) in ethanol.

-

Add thiourea (1.2 equivalents) to the solution.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 4-aryl-1,3-thiazol-2-amine.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

96-well microtiter plates

-

Fungal inoculum (prepared according to CLSI guidelines)

-

Culture medium (e.g., RPMI-1640)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Positive control antifungal agent (e.g., Fluconazole)

-

Negative control (medium with solvent)

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the test compound in the culture medium in the wells of a 96-well plate. The final concentration range should be sufficient to determine the MIC.

-

Prepare a standardized fungal inoculum and add it to each well, except for the sterility control wells.

-

Include a positive control (a known antifungal drug) and a negative control (medium with DMSO) in each plate.

-

Incubate the plates at the appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.

Mandatory Visualization

Experimental Workflow for Antifungal Activity Screening

Caption: A generalized workflow for the synthesis and antifungal evaluation of 2-aminothiazole derivatives.

Postulated Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

Many azole-based antifungal agents, a class to which thiazoles are related, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the disruption of the cell membrane integrity and ultimately, fungal cell death.

Caption: Postulated mechanism of action for thiazole-based antifungals targeting ergosterol biosynthesis.

Synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine and its derivatives. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties. This document details the synthetic methodologies, presents key quantitative data, and outlines experimental protocols for the preparation of these compounds.

Core Synthesis: Hantzsch Thiazole Synthesis

The foundational method for the synthesis of the this compound core is the Hantzsch thiazole synthesis. This versatile reaction involves the cyclocondensation of an α-haloketone with a thiourea. In this specific case, 2-bromo-1-(2,5-dichlorophenyl)ethanone reacts with thiourea in a suitable solvent, typically ethanol, under reflux conditions to yield the target 2-aminothiazole.

A general workflow for the Hantzsch synthesis is depicted below:

Caption: Experimental workflow for the Hantzsch synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-bromo-1-(2,5-dichlorophenyl)ethanone

-

Thiourea

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(2,5-dichlorophenyl)ethanone (1.0 eq) in ethanol.

-

Add thiourea (1.1-1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of cold deionized water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound.

Quantitative Data for 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (a closely related isomer):

| Parameter | Value | Reference |

| Melting Point | 158°C | [1] |

| UV-Vis (λmax) | ~300 nm | [1] |

| IR (cm⁻¹) | ~3440 (NH₂), ~1610 (C=N), ~556 (C-S-C) | [1] |

| ¹H NMR (CDCl₃, δ ppm) | 5.05 (s, 2H, NH₂), 7.05 (s, 1H, thiazole-H), 7.4 (d, 2H, Ar-H), 7.85 (s, 1H, Ar-H) | [1] |

| Mass Spectrum (m/z) | 244 (M⁺), 246 (M⁺+2), 248 (M⁺+4) | [1] |

Derivatization of the 2-Amino Group

The 2-amino group of the thiazole ring is a versatile handle for further derivatization, allowing for the exploration of a wide chemical space and the modulation of biological activity. Common derivatization strategies include the formation of amides, Schiff bases, and (thio)ureas.

Caption: Common derivatization pathways.

Synthesis of N-Acyl Derivatives (Amides)

The 2-amino group can be readily acylated using acyl chlorides or carboxylic acids (with a coupling agent) to form the corresponding amides.

Experimental Protocol (General):

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., pyridine, DMF, or DCM with a base like triethylamine).

-

Cool the solution in an ice bath.

-

Slowly add the acyl chloride (1.1 eq).

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Table of Representative N-Acyl Derivatives (Hypothetical Data Based on Similar Structures):

| Derivative | R-Group | Yield (%) | M.p. (°C) | Analytical Data |

| 1a | -COCH₃ | 85 | 210-212 | ¹H NMR, MS |

| 1b | -COC₆H₅ | 82 | 235-237 | ¹H NMR, MS, IR |

| 1c | -CO(4-Cl-C₆H₄) | 78 | 248-250 | ¹H NMR, MS |

Synthesis of Schiff Bases (Imines)

Condensation of the 2-amino group with various aldehydes or ketones yields Schiff bases, which are valuable intermediates and can exhibit significant biological activity.

Experimental Protocol (General):

-

Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., ethanol, methanol).

-

Add a catalytic amount of a weak acid (e.g., acetic acid).

-

Reflux the mixture for several hours until completion (monitored by TLC).

-

Cool the reaction mixture to induce precipitation of the product.

-

Filter the solid, wash with a cold solvent, and recrystallize to obtain the pure Schiff base.

Table of Representative Schiff Base Derivatives (Hypothetical Data Based on Similar Structures):

| Derivative | Ar-Group | Yield (%) | M.p. (°C) | Analytical Data |

| 2a | C₆H₅ | 90 | 180-182 | ¹H NMR, MS |

| 2b | 4-OCH₃-C₆H₄ | 88 | 195-197 | ¹H NMR, MS, IR |

| 2c | 4-NO₂-C₆H₄ | 85 | 220-222 | ¹H NMR, MS |

Synthesis of Urea and Thiourea Derivatives

The reaction of the 2-aminothiazole with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively.

Experimental Protocol (General):

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, acetonitrile).

-

Add the corresponding isocyanate or isothiocyanate (1.0-1.1 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography.

Table of Representative Urea and Thiourea Derivatives (Hypothetical Data Based on Similar Structures):

| Derivative | X | R-Group | Yield (%) | M.p. (°C) | Analytical Data |

| 3a | O | C₆H₅ | 92 | 205-207 | ¹H NMR, MS |

| 3b | S | C₆H₅ | 95 | 198-200 | ¹H NMR, MS, IR |

| 3c | O | 4-Cl-C₆H₄ | 89 | 215-217 | ¹H NMR, MS |

| 3d | S | 4-Cl-C₆H₄ | 91 | 210-212 | ¹H NMR, MS |

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound derivatives are not extensively reported, the broader class of 2-aminothiazole derivatives is known to exhibit a range of pharmacological activities, including anticancer and antimicrobial effects. The mechanism of action for these compounds can be diverse. For instance, some thiazole derivatives have been shown to act as inhibitors of enzymes crucial for cell proliferation or microbial survival.

Due to the lack of specific target information for this particular subclass of compounds, a generalized signaling pathway diagram is presented below, illustrating common targets of bioactive thiazole derivatives in the context of cancer therapy.

Caption: Potential signaling pathways modulated by thiazole derivatives.

This diagram illustrates that some thiazole derivatives can interfere with key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, leading to decreased cell proliferation and survival. Additionally, some thiazoles are known to target tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. Further research is required to elucidate the specific molecular targets of this compound derivatives.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound and its derivatives. The methodologies described herein are robust and allow for the generation of a diverse library of compounds for further biological evaluation. The exploration of this chemical space may lead to the discovery of novel therapeutic agents with improved efficacy and selectivity.

References

A Technical Guide to the Structure-Activity Relationship of Dichlorophenyl Thiazolamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of dichlorophenyl thiazolamine derivatives. Dichlorophenyl thiazolamines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The incorporation of a dichlorophenyl moiety into the thiazolamine scaffold significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn dictates its biological efficacy. This document summarizes key quantitative data, details common experimental protocols, and visualizes essential workflows and biological effects to facilitate further research and development in this area.

Quantitative Structure-Activity Relationship Data

The biological activity of dichlorophenyl thiazolamine derivatives is highly dependent on the substitution pattern on both the phenyl and thiazole rings. The tables below summarize the quantitative data from various studies, highlighting the impact of these structural modifications on antimicrobial and anticancer activities.

Table 1: Antimicrobial Activity of Dichlorophenyl Thiazolamine Derivatives

| Compound ID | Dichlorophenyl Substitution | Other Substituents on Thiazole Ring | Target Organism | Activity (MIC, µg/mL) | Reference |

| 1a | 3,5-dichloro | 5-(pyrazolin-5-yl) | Cryptococcus neoformans | 15.6 - 125 | [1][2] |

| 1b | 3,5-dichloro | 5-(pyrazolin-5-yl) | Vancomycin-intermediate S. aureus (VISA) | 3.25 - 500 | [1][2] |

| 1c | 3,5-dichloro | 5-(pyrazolin-5-yl) | Methicillin-susceptible S. aureus (MSSA) | 62.5 - 500 | [1][2] |

| 1d | 3,5-dichloro | 5-(pyrazolin-5-yl) | Methicillin-resistant S. aureus (MRSA) | 125 - 500 | [1][2] |

| 2a | 2,4-dichloro | Varied aryl/heteroaryl at C4 | Staphylococcus aureus | >100 | Fictional Example |

| 2b | 2,6-dichloro | Varied aryl/heteroaryl at C4 | Escherichia coli | >100 | Fictional Example |

Note: The 3,5-dichlorophenyl substituent has been noted to sometimes abolish antibacterial effects while being present in some antifungal agents.[1][3]

Table 2: Anticancer Activity of Dichlorophenyl Thiazolamine Derivatives

| Compound ID | Dichlorophenyl Substitution | Other Substituents | Cancer Cell Line | Activity (IC50, µM) | Reference |

| 3a | 2,4-dichloro | 5-((E)-3-oxoprop-1-en-1-yl)pyrrolidin-1-yl | HepG2 (Liver) | 10.6 | [3] |

| 3b | 2,4-dichloro | 5-((E)-3-oxoprop-1-en-1-yl)pyrrolidin-1-yl | MCF-7 (Breast) | 12.6 | [3] |

| 4a | 2,6-dichloro | 8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-one | Ph+ ALL-3 (Leukemia) | Potent (Specific value not provided) | Fictional Example |

Experimental Protocols

The synthesis and biological evaluation of dichlorophenyl thiazolamines follow established methodologies in medicinal chemistry. Below are detailed protocols for key experiments.

A common method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[4]

-

Step 1: Synthesis of α-haloketone. A dichlorophenyl-substituted acetophenone is brominated using a suitable brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to yield the corresponding α-bromoacetophenone.

-

Step 2: Cyclocondensation. The resulting α-bromoacetophenone is then reacted with a thiourea derivative in a suitable solvent, such as ethanol. The reaction mixture is typically refluxed for several hours.

-

Step 3: Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product is purified by column chromatography or recrystallization.

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: Bacterial strains are grown overnight on appropriate agar plates. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard.

-

Serial Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The anticancer activity of the compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated from the dose-response curve.

Visualizations: Workflows and Biological Effects

The following diagrams, created using Graphviz, illustrate key aspects of the structure-activity relationship studies of dichlorophenyl thiazolamines.

Caption: General workflow for a structure-activity relationship study.

Caption: Representative Hantzsch synthesis of a dichlorophenyl thiazolamine.

Caption: Observed biological effects of dichlorophenyl thiazolamines.

References

- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, antimicrobial activity, and mechanism of novel 3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

Introduction

4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine is a substituted aminothiazole derivative. The 2-aminothiazole scaffold is a significant pharmacophore in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities.[1] The synthesis of this class of compounds is most commonly achieved through the Hantzsch thiazole synthesis, a well-established method that involves the cyclocondensation of an α-haloketone with a thiourea.[1][2][3] This protocol provides a detailed methodology for the synthesis of this compound, targeting researchers and professionals in drug development.

Reaction Principle

The synthesis of this compound is accomplished via the Hantzsch thiazole synthesis. This reaction proceeds by the condensation of 2-chloro-1-(2,5-dichlorophenyl)ethanone with thiourea. The mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Chloro-1-(2,5-dichlorophenyl)ethanone | Reagent Grade | (Specify) |

| Thiourea | Reagent Grade | (Specify) |

| Ethanol, Absolute | ACS Grade | (Specify) |

| Deionized Water | ||

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | (Specify) |

| Round-bottom flask, 100 mL | ||

| Reflux condenser | ||

| Magnetic stirrer and stir bar | ||

| Heating mantle | ||

| Büchner funnel and filter flask | ||

| Whatman No. 1 filter paper | ||

| Beakers, 250 mL | ||

| Graduated cylinders, 50 mL | ||

| Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-1-(2,5-dichlorophenyl)ethanone (1.0 mmol, 1.0 eq).

-

Dissolution: Add absolute ethanol (20 mL) to the flask and stir the mixture until the starting material is completely dissolved.

-

Addition of Thiourea: To the resulting solution, add thiourea (1.2 mmol, 1.2 eq).

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation: Pour the reaction mixture into a 250 mL beaker containing 100 mL of ice-cold deionized water with stirring. A precipitate of the crude product should form.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture to a pH of approximately 7-8.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with an ample amount of cold deionized water to remove any unreacted thiourea and other water-soluble impurities.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Hantzsch thiazole synthesis of analogous compounds. The exact values for the target compound may vary depending on the specific reaction conditions and scale.

| Parameter | Representative Value | Notes |

| Reactant Stoichiometry | ||

| α-Haloketone | 1.0 eq | Limiting reagent. |

| Thiourea | 1.2 - 1.5 eq | A slight excess is often used to ensure complete reaction of the α-haloketone. |

| Reaction Conditions | ||

| Solvent | Ethanol or Methanol | Provides good solubility for the reactants and a suitable boiling point for reflux. |

| Temperature | Reflux | Typically 65-80 °C depending on the solvent. |

| Reaction Time | 2 - 10 hours | Monitored by TLC for completion. |

| Product Characteristics | ||

| Yield | 60 - 90% | Highly dependent on reaction conditions and purification method.[4] |

| Purity | >95% (after recryst.) | Purity is typically assessed by HPLC, NMR, and melting point analysis. |

| Melting Point | Variable | Dependent on the specific structure of the product. |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. synarchive.com [synarchive.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Application Note: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used method for determining the purity and quantifying 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine in bulk materials and formulated products. The method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. An acidic modifier is often recommended to ensure sharp, symmetrical peaks for amine-containing compounds.

Experimental Protocol: RP-HPLC Method

1. Instrumentation and Columns:

-

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Recommended Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Solutions:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

3. Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

For analysis, dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter prior to injection.

4. Chromatographic Conditions (Starting Point):

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or determined by UV scan of the compound)

-

Injection Volume: 10 µL

Data Presentation: Expected HPLC Data

| Parameter | Expected Value |

| Retention Time (RT) | To be determined experimentally (dependent on final method conditions) |

| Purity (by area %) | >95% (for a pure standard) |

| λmax (nm) | Approximately 254 nm (typical for aromatic and thiazole systems) |

| Tailing Factor | < 1.5 |

| Theoretical Plates | > 2000 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling

Application Note: GC-MS is a powerful technique for the identification of this compound and for the detection of volatile or semi-volatile impurities. The compound is vaporized and separated on a capillary column, followed by ionization and mass analysis. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural confirmation. Derivatization may be necessary to improve the volatility and thermal stability of the amine group.

Experimental Protocol: GC-MS Method

1. Instrumentation:

-

A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

2. GC Conditions (Starting Point):

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 280 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 min

-

Ramp: 15 °C/min to 300 °C

-

Hold at 300 °C for 10 min

-

3. MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-500

4. Sample Preparation:

-

Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

-

Optional Derivatization: For improved peak shape and volatility, the amine group can be derivatized (e.g., silylation with BSTFA).

Data Presentation: Predicted GC-MS Data

| Parameter | Predicted Value |

| Molecular Ion (M+) | m/z 244/246/248 (due to the isotopic pattern of two chlorine atoms) |

| Key Fragmentation Ions | To be determined experimentally. Expected fragments would correspond to the loss of chlorine, cleavage of the thiazole ring, and other characteristic fragmentations. |

| Retention Time (RT) | To be determined experimentally. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: NMR spectroscopy is the most definitive method for the structural confirmation of this compound. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR provides details about the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR

1. Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

3. Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra using standard pulse programs.

Data Presentation: Predicted NMR Data (in DMSO-d₆)

¹H NMR:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH₂ | ~7.30 | Broad singlet |

| Thiazole H-5 | ~7.10 | Singlet |

| Aromatic H (Dichlorophenyl) | 7.40 - 7.80 | Multiplet |

¹³C NMR:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (Thiazole C2) | ~168 |

| C-S (Thiazole C4) | ~145 |

| C-H (Thiazole C5) | ~108 |

| Aromatic C-Cl | 128 - 135 |

| Aromatic C-H | 125 - 132 |

| Aromatic C (ipso to thiazole) | ~138 |

Visualizations

HPLC Analysis Workflow

Application Notes: Evaluating the Antifungal Potential of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

Introduction

The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, necessitates the discovery of novel therapeutic agents. Thiazole derivatives, particularly those with a 2-aminothiazole core, have emerged as a promising class of compounds with significant antifungal activity.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine , a representative member of this class, in various antifungal assays.

While specific experimental data for this compound is not extensively available in public literature, the protocols and data presented herein are based on established methodologies for structurally related 2-aminothiazole derivatives.[4][5][6] These compounds are known to exhibit potent activity against clinically relevant fungal pathogens, including various Candida and Cryptococcus species.[4][5][7]

Proposed Mechanism of Action

The primary antifungal mechanism for many thiazole-based compounds is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7][8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this pathway, thiazole derivatives disrupt membrane integrity, leading to the accumulation of toxic sterol intermediates and ultimately causing fungal cell death or growth inhibition.[7][8] Some derivatives may also act by disrupting the fungal cell wall structure.[4][9]

Quantitative Data Summary

The following tables summarize representative antifungal activity data for various 2-aminothiazole derivatives against common fungal pathogens. This data serves as a benchmark for the expected performance of novel compounds like this compound.

Table 1: Representative In Vitro Antifungal Activity of 2-Aminothiazole Derivatives against Candida albicans

| Compound Class/Reference | Fungal Strain | MIC Range (µg/mL) | MFC Range (µg/mL) |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles[4] | C. albicans (Clinical Isolates) | 0.008 - 7.81 | 0.015 - 31.25 |

| 2,4,5-Trisubstituted Thiazoles[7] | C. albicans | Moderate Activity | Not Reported |

| 2-Hydrazinyl-4-phenyl-1,3-thiazoles[6] | C. albicans | 15.62 - 125 | 31.25 - 250 |

| 41F5 Analogs[5] | C. neoformans | 0.4 - >100 (µM) | Not Reported |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Values are presented as ranges observed across multiple derivatives within the cited studies.

Table 2: Representative Zone of Inhibition for 2-Aminothiazole Derivatives

| Compound Class/Reference | Fungal Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |

| Thiazolidin-4-one Derivatives[10] | C. albicans | 500 | 15.22 - 19.93 |

| 2-Amino Thiazole Schiff Bases[11] | A. niger & A. flavus | Not Specified | Moderate to High |

| General 2-Amino Thiazoles[12] | C. albicans & A. niger | 50 & 100 | Variable |

Zone of Inhibition data is typically generated from agar diffusion assays and indicates the extent of antifungal activity.

Experimental Protocols

Detailed methodologies for key antifungal and cytotoxicity assays are provided below.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a fungus. The methodology is adapted from standard guidelines.

Materials:

-

This compound (Test Compound)

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Dimethyl Sulfoxide (DMSO) for stock solution

-

Sterile saline

-

0.5 McFarland standard

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.

-

Suspend several colonies in sterile saline.

-